2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4S/c17-12-6-5-10(7-14(12)19)21-9-11(25-16(21)22)8-20-26(23,24)15-4-2-1-3-13(15)18/h1-7,11,20H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMCFUASOCCHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Cl)Cl)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide is a complex organic compound that features an oxazolidinone structure, which is known for its significant biological activity, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 396.8 g/mol. Its structure consists of a chlorinated aromatic system linked to an oxazolidinone moiety, which enhances its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with oxazolidinone structures are often effective against Gram-positive bacteria. The mechanism typically involves inhibition of protein synthesis by binding to the bacterial ribosome.
- Anticancer Potential : Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by modulating cytokine production.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its analogs:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-N-(3-chlorophenyl)benzamide | Contains a similar chlorinated phenyl group | Antimicrobial properties |
| 4-(4-Chlorophenyl)-2-oxooxazolidine | Contains an oxazolidinone structure | Potential anticancer activity |
| 2-Chloro-N-(4-methoxyphenyl)benzamide | Features methoxy substituent | Anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Studies : Research published in PubMed indicates that oxazolidinone derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibiotic agents .
- Cytotoxicity Assays : A study demonstrated that related oxazolidinones showed significant cytotoxic effects on human cancer cell lines, suggesting that the compound may have similar properties .
- In Vivo Studies : Investigations into the pharmacokinetics and toxicity profiles of related compounds reveal favorable safety margins when administered at therapeutic doses, indicating potential for clinical use .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-chloro-N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)benzenesulfonamide, and how can reaction yields be optimized?
Answer:
A multi-step synthesis approach is typically employed, starting with the formation of the oxazolidinone core followed by sulfonamide coupling. Key steps include:
- Oxazolidinone ring formation : Cyclization of 3,4-dichlorophenyl-substituted epoxides or isocyanates under basic conditions (e.g., KCO/DMF) .
- Sulfonamide coupling : Reacting the oxazolidinone intermediate with 2-chlorobenzenesulfonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) .
Optimization strategies : - Vary temperature (40–80°C) and solvent polarity (DMF vs. THF) to improve intermediate stability.
- Use catalytic additives (e.g., DMAP) to accelerate sulfonamide bond formation .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different assay systems?
Answer:
Contradictory results may arise from assay-specific variables (e.g., pH, cell lines, or protein concentrations). Methodological solutions include:
- Comparative dose-response studies : Test the compound under standardized conditions (e.g., fixed pH 7.4, consistent cell passage numbers) to isolate variable effects .
- Target validation : Use CRISPR/Cas9 knockdowns or competitive binding assays to confirm specificity for suspected targets (e.g., bacterial RNA polymerase) .
- Data normalization : Apply statistical models (e.g., Z-score normalization) to account for inter-assay variability .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : H and C NMR to verify substituent positions on the oxazolidinone and benzenesulfonamide moieties .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (CCDC deposition recommended) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula and isotopic distribution .
Advanced: What computational approaches are suitable for predicting the environmental fate of this compound?
Answer:
Use in silico tools to assess biodegradation and bioaccumulation:
- QSPR models : Predict partition coefficients (LogP) and soil adsorption constants (K) using software like EPI Suite .
- Molecular dynamics simulations : Study hydrolysis pathways under varying pH conditions (e.g., acidic vs. alkaline environments) .
- Metabolite prediction : Employ rule-based systems (e.g., Meteor Nexus) to identify potential degradation products .
Basic: How should researchers design stability studies to evaluate this compound’s degradation under controlled conditions?
Answer:
Follow ICH Q1A guidelines with modifications:
- Forced degradation : Expose the compound to heat (40–80°C), light (UV-A/B), and hydrolytic conditions (0.1M HCl/NaOH) for 7–14 days .
- Analytical monitoring : Use HPLC-PDA to track degradation products; correlate with mass spectral data .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .
Advanced: What strategies can improve the aqueous solubility of this compound while retaining its bioactivity?
Answer:
Modify physicochemical properties without altering the pharmacophore:
- Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility ≥10-fold .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen for pH-dependent release .
- Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve bioavailability .
Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s antimicrobial activity?
Answer:
Standardized microbiological protocols include:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .
- Synergy testing : Combine with β-lactams or fluoroquinolones to identify potentiation effects .
Advanced: How can researchers elucidate the molecular interactions between this compound and its protein targets?
Answer:
Integrate biophysical and structural biology techniques:
- Surface plasmon resonance (SPR) : Measure binding kinetics (k/k) to purified enzymes (e.g., dihydrofolate reductase) .
- Cryo-EM/X-ray crystallography : Resolve co-crystal structures to identify key binding residues .
- Alanine scanning mutagenesis : Validate critical interaction sites on the target protein .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
